molecular formula C9H9BrFN B13556319 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine

Cat. No.: B13556319
M. Wt: 230.08 g/mol
InChI Key: FUANXTBKXJNDDS-OWOJBTEDSA-N
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Description

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is an allylamine derivative featuring a halogenated aromatic ring (5-bromo-2-fluorophenyl) conjugated to an amine group via a prop-2-en-1-yl chain.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+

InChI Key

FUANXTBKXJNDDS-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/CN)F

Canonical SMILES

C1=CC(=C(C=C1Br)C=CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel molecules with potential therapeutic properties.

    Biology: Investigated for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

A. Halogen Substitution Patterns
  • Target Compound : The 5-bromo-2-fluorophenyl group introduces steric bulk and electronic effects. Bromine enhances molecular weight (244.10 g/mol, inferred from ) and may improve crystallinity for X-ray studies (cf. SHELX refinements in ). Fluorine at the ortho position could influence hydrogen bonding or dipole interactions .
  • The hydrochloride salt improves solubility compared to the free base.
  • VUF11207 Intermediate () : Contains a 2-fluorophenyl group with an additional methyl substituent on the allyl chain. The 2-fluoro substitution may sterically hinder interactions compared to the target compound’s 5-bromo-2-fluoro arrangement.
B. Amine Functionalization
  • N-Methyl/Naphthalenylmethyl Derivatives () : (E)-3-(4-Bromophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine features bulky N-substituents, which likely reduce membrane permeability but enhance selectivity in receptor binding.

Physicochemical Properties

  • Molecular Weight :
    • Target Compound: ~244.10 g/mol ().
    • (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride: 246.12 g/mol ().
    • Sulfonyl Analogs (): Higher MW due to sulfonyl groups (e.g., 285.04 g/mol in ).
  • Solubility : Hydrochloride salts () enhance aqueous solubility compared to free bases. Sulfonyl groups () further increase polarity.
  • Stability: Halogenated aromatics (Br, F) may resist oxidative degradation better than non-halogenated analogs, though photodegradation pathways are noted in .

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